1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride
CAS No.:
Cat. No.: VC18112911
Molecular Formula: C10H11BrCl2N2
Molecular Weight: 310.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrCl2N2 |
|---|---|
| Molecular Weight | 310.01 g/mol |
| IUPAC Name | (6-bromoisoquinolin-1-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H |
| Standard InChI Key | QXKTWSGNKBXJDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2CN)C=C1Br.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride consists of an isoquinoline ring system brominated at the 6-position, with a methanamine group (-CHNH) attached to the 1-position. The dihydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical candidates . The SMILES notation for the free base form is C1=NC2=C(C=CC(=C2)Br)C(=C1)CN, reflecting the bromine substituent’s position and the amine’s connectivity .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 273.56 g/mol |
| Solubility | Likely soluble in DMSO, methanol, water (salt form) |
| LogP (Predicted) | ~1.08 (moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (two from HCl, one from -NH) |
The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity. Quantum mechanical calculations predict that bromine’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitutions to the 5- and 8-positions .
Applications in Medicinal Chemistry
Biological Activity Profiling
Though direct studies on 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride are lacking, structurally related brominated isoquinolines exhibit:
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Kinase Inhibition: Analogous compounds inhibit PI3K and CDK2 kinases, suggesting potential anticancer applications .
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Antimicrobial Effects: Bromine’s electronegativity enhances membrane penetration, improving activity against Gram-positive bacteria .
Table 2: Comparative Bioactivity of Isoquinoline Derivatives
| Compound | Target Activity | IC (nM) |
|---|---|---|
| 6-Bromoisoquinoline | PI3Kγ Inhibition | 420 ± 23 |
| 1-Aminomethylisoquinoline | CDK2/Cyclin A Inhibition | 310 ± 18 |
| Target Compound | Predicted PI3Kγ | Est. 200–400 |
The methanamine group’s basicity may facilitate interactions with aspartate residues in kinase ATP-binding pockets, enhancing target engagement .
Future Research Directions
Unanswered Questions and Opportunities
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Structure-Activity Relationships: Systematic substitution at the 1- and 6-positions could optimize potency and selectivity.
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Prodrug Development: Esterification of the amine may enhance oral bioavailability.
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Target Identification: High-throughput screening against kinase libraries would clarify therapeutic potential.
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